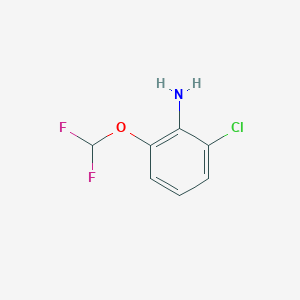

2-Chloro-6-(difluoromethoxy)aniline

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-6-(difluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2NO/c8-4-2-1-3-5(6(4)11)12-7(9)10/h1-3,7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTIWWUWDZARWTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Process Development for 2 Chloro 6 Difluoromethoxy Aniline

Strategic Approaches to Molecular Construction

The assembly of the 2-chloro-6-(difluoromethoxy)aniline scaffold is typically achieved through carefully designed multi-step reaction sequences that utilize readily available starting materials.

Multi-step Organic Reaction Sequences

The synthesis of complex organic molecules like this compound often involves a series of sequential reactions. youtube.comyoutube.comlibretexts.orgyoutube.com A common strategy involves the initial protection of a more reactive site on a precursor molecule to direct subsequent reactions to the desired positions. googleapis.comnih.gov For instance, the para-position of an aniline (B41778) derivative, which is highly susceptible to electrophilic substitution, may be blocked to facilitate chlorination at the ortho-positions. googleapis.com Following the introduction of the chloro and difluoromethoxy groups, the protecting group is removed in a deprotection step to yield the final product. googleapis.comnih.gov This multi-step approach allows for the controlled and regioselective construction of the target molecule. youtube.comyoutube.comlibretexts.orgyoutube.com

A plausible synthetic route could commence with the protection of a suitable aniline precursor, followed by regioselective chlorination and then the introduction of the difluoromethoxy group. The final step would involve the deprotection of the aniline. Each of these steps requires careful selection of reagents and reaction conditions to ensure high yields and minimize the formation of byproducts.

Targeted Functionalization and Derivatization Strategies

The precise introduction of the chlorine atom and the difluoromethoxy group at specific positions on the aniline ring is a critical aspect of the synthesis.

Regioselective Chlorination Methodologies

Achieving chlorination specifically at the 2-position of the aniline ring requires careful control of the reaction conditions and the choice of chlorinating agent. googleapis.com Direct chlorination of anilines can often lead to a mixture of ortho- and para-substituted products. nih.govresearchgate.net To achieve regioselectivity, a blocking group is often introduced at the para-position prior to chlorination. googleapis.com This directs the incoming chlorine atom to the ortho-positions.

Several chlorinating agents can be employed, including N-chlorosuccinimide (NCS) and a combination of hydrochloric acid (HCl) and hydrogen peroxide (H₂O₂). google.comacs.org The choice of reagent and solvent can significantly impact the regioselectivity and yield of the chlorination step. nih.gov For example, the use of ionic liquids as solvents with copper(II) chloride has been shown to favor para-chlorination of unprotected anilines. nih.govresearchgate.net In a specific process for preparing 2-chloro and 2,6-dichloroanilines, chlorination is carried out in the presence of a bicarbonate/water buffer. google.com

A process for the direct bis-ortho-chlorination of 4-(difluoromethoxy)aniline (B1299965) using HCl and H₂O₂ has been described, which provides an efficient route to 2,6-dichloro-4-(difluoromethoxy)aniline. acs.org

Introduction of the Difluoromethoxy Moiety

The difluoromethoxy group (OCF₂H) is a valuable functional group in medicinal chemistry, known for its ability to modulate the physicochemical properties of a molecule. nih.gov Several methods have been developed for the introduction of this moiety. nih.govresearchgate.netnuph.edu.ua

One common approach involves the reaction of a phenolic precursor with a difluoromethylating agent. Another strategy is the difluoromethoxylation of arenes using radical-based methods. researchgate.net For instance, photoredox catalysis can be used to generate the difluoromethoxy radical (•OCF₂H) from a suitable precursor, which then reacts with the aromatic ring. nih.govresearchgate.net

A simple and efficient method for synthesizing aromatic compounds with a difluoro(methoxy)methyl fragment involves the fluorodesulfurization of thionoesters using a combination of SnCl₄ and DAST (diethylaminosulfur trifluoride). nuph.edu.uanuph.edu.ua This method offers good selectivity and high yields. nuph.edu.uanuph.edu.ua The difluoromethoxy group generally acts as a moderate electron-withdrawing substituent. nuph.edu.uanuph.edu.ua

Optimization of Reaction Conditions and Yield

To ensure the economic viability and scalability of the synthesis of this compound, the optimization of reaction conditions is crucial. researchgate.netresearchgate.netscielo.br This involves a systematic investigation of various parameters to maximize the yield and purity of the final product while minimizing reaction times and the use of expensive reagents.

Key parameters that are often optimized include:

Temperature: Reactions are often run at specific temperatures to control the reaction rate and prevent the formation of side products. For example, some chlorination reactions are conducted at temperatures below 30°C to avoid over-chlorination. googleapis.com

Solvent: The choice of solvent can significantly influence the solubility of reagents and the reaction pathway. acs.org

Catalyst: The use of catalysts can accelerate the reaction rate and improve selectivity. googleapis.comgoogle.com For instance, metal halides like aluminum chloride or ferric chloride are often used as catalysts in chlorination reactions. googleapis.comgoogle.com

Reagent Stoichiometry: The molar ratio of the reactants is carefully controlled to ensure complete conversion of the starting material and to avoid excess reagents that may complicate purification.

Reaction Time: Optimizing the reaction time ensures that the reaction proceeds to completion without the degradation of the product. scielo.br

An example of optimization is seen in the synthesis of aniline through the hydrogenation of nitroaromatics, where parameters such as flow rate, hydrogen pressure, and temperature were adjusted to achieve a high yield. researchgate.net Similarly, in the synthesis of dihydrobenzofuran neolignans, the reaction time was optimized to reduce the formation of undesired products. scielo.br

Green Chemistry Principles in Synthesis Optimization

The application of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic processes. For a molecule like this compound, optimization would likely focus on several key areas of green chemistry.

One primary consideration is the use of safer solvents and reagents. Traditional aniline syntheses can involve hazardous materials. Modern approaches, however, are exploring greener alternatives. For instance, the use of supercritical fluids or aqueous solvent systems can reduce the reliance on volatile organic compounds (VOCs). Photocatalysis, a rapidly developing field in organic synthesis, offers a milder and more sustainable method for various chemical transformations, including the formation of aniline derivatives. nih.govacs.org These methods often utilize visible light and can proceed under ambient temperature and pressure, significantly reducing energy consumption. nih.govacs.org

Another key principle is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. The development of catalytic reactions is central to improving atom economy. For example, the use of transition-metal-free methods for difluoroalkylation of anilines presents a more sustainable pathway. nih.gov Furthermore, research into the direct C-H functionalization of aromatic rings could provide a more atom-economical route to substituted anilines, avoiding the use of protecting groups and reducing the number of synthetic steps.

Waste reduction is also a cornerstone of green chemistry. This can be achieved by designing syntheses with fewer steps and by recycling catalysts and solvents. For instance, in the synthesis of related chloro-anilines, processes have been developed that operate in a single reaction vessel, minimizing waste from intermediate workups. google.com The use of solid acid catalysts or enzyme-catalyzed reactions can also simplify product isolation and catalyst recovery, contributing to a cleaner process.

| Green Chemistry Principle | Potential Application in this compound Synthesis |

| Safer Solvents & Auxiliaries | Utilization of water, supercritical CO2, or ionic liquids as reaction media. |

| Energy Efficiency | Employing photocatalytic or microwave-assisted reactions to reduce reaction times and energy input. tandfonline.com |

| Catalysis | Development of highly selective and recyclable catalysts, potentially avoiding transition metals. nih.gov |

| Atom Economy | Designing synthetic routes that maximize the incorporation of starting material atoms into the product. |

| Waste Prevention | Minimizing by-product formation through optimized reaction conditions and catalyst selection. |

Scale-Up Synthesis and Industrial Relevance

The industrial relevance of this compound is likely as a key intermediate in the synthesis of more complex molecules, such as pharmaceuticals or agrochemicals. The difluoromethoxy group is a bioisostere for other functional groups and can enhance the metabolic stability and lipophilicity of a molecule, making it a desirable feature in drug discovery.

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges. Reactions that are feasible on a small scale may not be practical or safe for large-scale production. Therefore, process development would focus on ensuring safety, consistency, and cost-effectiveness.

A critical aspect of scale-up is the management of reaction thermodynamics. Exothermic reactions must be carefully controlled to prevent thermal runaways. This often involves the use of specialized reactors with efficient heat exchange systems. The choice of reagents is also crucial; highly reactive or unstable reagents may be substituted with safer alternatives for industrial processes.

The purification of the final product is another significant consideration in scale-up. While chromatography is a common purification technique in the lab, it is often not economically viable for large quantities. Instead, industrial processes rely on methods like distillation, crystallization, and extraction. The development of a robust crystallization process is often a key goal in process chemistry, as it can provide a highly pure product in a single step.

The synthesis of related compounds provides insights into potential industrial routes. For example, patents for the preparation of other substituted anilines describe multi-step sequences that have been optimized for yield and purity on a larger scale. google.comgoogleapis.comgoogle.com These processes often involve common industrial transformations such as chlorination, nitration, reduction, and nucleophilic aromatic substitution.

| Parameter | Laboratory Scale | Industrial Scale |

| Batch Size | Milligrams to grams | Kilograms to tons |

| Equipment | Glassware | Specialized reactors, distillation columns |

| Purification | Chromatography | Crystallization, distillation, extraction |

| Safety Focus | Personal protective equipment | Process safety management, hazard analysis |

| Cost | Reagent cost is a minor factor | Cost of raw materials and energy is critical |

Elucidation of Reaction Mechanisms Involving 2 Chloro 6 Difluoromethoxy Aniline and Its Derivatives

Mechanistic Investigations of Nucleophilic and Electrophilic Transformations

The response of 2-Chloro-6-(difluoromethoxy)aniline to electrophilic and nucleophilic attack is determined by the electron-donating and -withdrawing characteristics of its substituents. The amino group is a strong activating group that donates electron density to the aromatic ring, primarily at the ortho and para positions. researchgate.net Conversely, the chlorine atom and the difluoromethoxy group are both deactivating, electron-withdrawing groups due to their inductive effects.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution (SEAr) reactions, the site of substitution is directed by the combined influence of the substituents. The -NH₂ group is a powerful ortho-, para-director, while the -Cl and -OCHF₂ groups are deactivating but also ortho-, para-directing. nih.gov The directing effects of these groups are summarized below.

| Substituent | Electronic Effect | Directing Influence |

| -NH₂ (Amino) | Activating (+R > -I) | Ortho, Para |

| -Cl (Chloro) | Deactivating (-I > +R) | Ortho, Para |

| -OCHF₂ (Difluoromethoxy) | Deactivating (-I) | Ortho, Para |

This table outlines the expected electronic influence of the substituents on the aromatic ring of this compound in electrophilic substitution reactions.

Given that the positions ortho to the amino group are already substituted (C2 with -Cl and C6 with -OCHF₂), electrophilic attack is strongly directed to the carbon at the para-position (C4) relative to the amino group. The activating effect of the amine is potent, though it can be attenuated by acetylation to prevent over-reaction or oxidation under harsh conditions, a common strategy for anilines. researchgate.net For instance, in halogenation reactions, direct treatment of anilines can lead to multiple substitutions; however, by forming the acetanilide, a single substitution can be achieved with greater control. researchgate.net

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on the ring of this compound is also plausible. SNAr reactions are facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (a Meisenheimer complex). nih.gov In this molecule, both the chloro and difluoromethoxy groups serve as electron-withdrawing substituents that can activate the ring for nucleophilic attack. The reaction typically requires a strong nucleophile and proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing a leaving group (in this case, the chlorine atom), forming a tetrahedral intermediate, followed by the expulsion of the leaving group to restore aromaticity. nih.govnih.gov The rate of these reactions is often enhanced when electron-withdrawing groups are positioned ortho or para to the leaving group. nih.gov

Role in Coupling Reactions for Complex Molecule Formation

This compound is a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical industry where the formation of carbon-nitrogen (C-N) bonds is a frequent requirement. Its primary role is as a reactant in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.govresearchgate.net This reaction is a powerful method for forming aryl amines from aryl halides.

The general catalytic cycle for a Buchwald-Hartwig amination involves the oxidative addition of the aryl halide (in this case, a derivative where the amine of this compound has been transformed into a different leaving group, or where the aniline (B41778) itself acts as the nucleophile) to a Pd(0) complex. This is followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the desired C-N coupled product and regenerate the Pd(0) catalyst. The choice of phosphine (B1218219) ligand is critical to the success of these reactions. researchgate.net

While specific studies detailing the Buchwald-Hartwig amination of this compound are not extensively published in peer-reviewed journals, its use is implied in patent literature for the synthesis of complex heterocyclic structures, such as Factor XIa inhibitors. In these syntheses, the aniline nitrogen can act as a nucleophile to displace a leaving group on another molecule, or it can be a scaffold onto which other groups are introduced. For example, it can be reacted with 1,3-dicarbonyl compounds or their equivalents to form heterocyclic rings like pyrazoles. researchgate.net The synthesis of pyrazole (B372694) derivatives often involves the condensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic species.

| Reaction Step | Description | Key Components for this compound |

| 1. Oxidative Addition | The aryl halide adds to the Pd(0) catalyst, forming a Pd(II) complex. | Aryl halide, Pd(0) catalyst (e.g., Pd₂(dba)₃) |

| 2. Ligand Exchange/Amine Coordination | The amine (this compound) coordinates to the Pd(II) center. | This compound, Phosphine Ligand (e.g., XantPhos, BINAP) |

| 3. Deprotonation | A base removes a proton from the coordinated amine to form a palladium amido complex. | Strong, non-nucleophilic base (e.g., NaOt-Bu, K₂CO₃) |

| 4. Reductive Elimination | The C-N bond is formed, releasing the product and regenerating the Pd(0) catalyst. | Forms the N-arylated product. |

This table describes a representative mechanism for a Palladium-Catalyzed C-N coupling reaction (Buchwald-Hartwig Amination) involving this compound as the amine component.

Intramolecular Interactions and Reactivity Patterns

The reactivity of this compound is significantly influenced by intramolecular interactions arising from its ortho-substituted pattern. The presence of two substituents flanking the amino group creates notable steric and electronic effects.

Intramolecular Hydrogen Bonding:

There is a potential for intramolecular hydrogen bonding between the hydrogen atoms of the amino group (-NH₂) and the oxygen or fluorine atoms of the adjacent difluoromethoxy group (-OCHF₂), or the chlorine atom (-Cl). While covalently bound fluorine is generally a weak hydrogen bond acceptor, such interactions have been observed in conformationally rigid systems where the N-H is forced into close proximity with the fluorine. The oxygen atom of the methoxy (B1213986) group is a more likely hydrogen bond acceptor. This type of intramolecular hydrogen bond can restrict the rotation of the substituents and influence the conformation of the molecule, which in turn affects its reactivity and basicity. For example, in some N⁶-substituted 2-chloroadenosines, the formation of an intramolecular hydrogen bond leads to the observation of distinct rotamers in NMR spectra.

Steric Effects (Ortho-Effect):

The two bulky groups (-Cl and -OCHF₂) ortho to the amino group introduce significant steric hindrance. This "ortho-effect" can impact the basicity of the aniline. Typically, ortho-substituents can decrease the basicity of anilines, regardless of their electronic nature, by sterically hindering the solvation of the corresponding anilinium ion that forms upon protonation. This destabilizes the conjugate acid and thus reduces the basicity of the parent aniline.

| Compound | pKa of Conjugate Acid | Substituent Effects |

| Aniline | 4.63 | Reference |

| 2-Chloroaniline | 2.65 | Inductive (-I) withdrawal, Steric hindrance |

| 2-Methoxyaniline | 4.49 | Electronic (+R) donation, Steric hindrance, Potential H-bonding |

| This compound | Predicted to be very low | Strong inductive (-I) withdrawal from Cl and OCHF₂, Significant steric hindrance from two ortho groups |

This table presents a comparison of the basicity (pKa) of aniline and some ortho-substituted derivatives to illustrate the electronic and steric effects that would influence the basicity of this compound. The pKa value for the target compound is an educated prediction based on these trends.

Applications in Medicinal Chemistry and Pharmaceutical Research

Development as Bioactive Chemical Scaffolds

Substituted anilines are crucial intermediates in the synthesis of a wide array of biologically active compounds. The specific substitution pattern of 2-Chloro-6-(difluoromethoxy)aniline, featuring a chlorine atom and a difluoromethoxy group ortho to the amine, provides a versatile platform for creating complex molecular architectures with desirable drug-like properties.

While specific drug discovery programs centered exclusively on this compound are not extensively detailed in publicly available literature, its utility can be inferred from programs utilizing structurally similar aniline (B41778) derivatives. For instance, compounds like 2-Chloro-6-methylaniline are pivotal intermediates in the synthesis of kinase inhibitors, such as Dasatinib, a targeted therapy for certain types of leukemia nbinno.com. The dysregulation of kinase activity is a known factor in numerous diseases, including cancer, making kinase inhibitors a major focus of drug discovery ed.ac.ukugr.es.

Drug discovery programs frequently employ small molecule kinase inhibitors, and the aniline scaffold is a common feature in these therapeutic agents ed.ac.ukugr.es. The 2,6-disubstituted aniline motif is particularly important for creating molecules that can selectively bind to the ATP-binding pocket of kinases. The development of potent kinase inhibitors often involves the use of related scaffolds like 2,6-difluoroaniline and 2,6-dichloro-4-trifluoromethyl-aniline in the synthesis of inhibitors for targets such as p38α kinase and in the creation of pesticides with insecticidal properties google.com. The structural and electronic properties of this compound make it an attractive scaffold for similar discovery programs targeting a range of enzymes and receptors.

The chemical reactivity of the aniline amine group, combined with the directing effects of the ortho-substituents, makes this compound a versatile precursor for a variety of heterocyclic compounds with demonstrated biological activity. A prominent class of molecules synthesized from aniline derivatives are quinazolines, which exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, and antimicrobial effects mdpi.comscielo.br. The synthesis often involves the reaction of an aniline with a suitable precursor to form the fused heterocyclic ring system scielo.br.

For example, the synthesis of potent kinase inhibitors frequently involves coupling a substituted aniline with a heterocyclic core. The synthesis of Dasatinib involves 2-Chloro-6-methylaniline as a key reactant nbinno.com. Similarly, various P2X7 antagonists, which are investigated for inflammatory conditions, have been synthesized using chloro-quinoline carboxamide scaffolds derived from aniline precursors nih.gov. Furthermore, substituted anilines are essential for creating active ingredients in agrochemicals, such as fungicides and nematicides, highlighting the broad utility of this chemical class in developing biologically active molecules nih.gov. The synthesis of these complex molecules often relies on palladium-catalyzed cross-coupling reactions to connect the aniline-derived fragment with other parts of the target molecule nih.gov.

Modulation of Biological Activity through Structural Modifications

Bioisosteric replacement is a widely used strategy in drug design to improve a molecule's properties while retaining its desired biological activity. The difluoromethyl group (-CHF2) or the related difluoromethoxy group (-OCHF2) is increasingly recognized as a bioisostere for hydroxyl (-OH), thiol (-SH), and sometimes amine (-NH2) groups. It is considered a "lipophilic hydrogen bond donor," capable of forming hydrogen bonds similar to a hydroxyl group but with increased lipophilicity.

Studies have shown that the difluoromethyl group can act as a hydrogen bond donor on a scale comparable to thiophenol and aniline groups, although it is a weaker donor than a hydroxyl group. This capability allows it to mimic the hydrogen bonding interactions of a hydroxyl group with a protein target, which is critical for maintaining biological potency.

| Functional Group | Bioisosteric Replacement | Key Property Mimicked | Reference |

|---|---|---|---|

| Hydroxyl (-OH) | Difluoromethoxy (-OCHF2) | Hydrogen Bond Donor | [General Medicinal Chemistry Principles] |

| Thiol (-SH) | Difluoromethoxy (-OCHF2) | Hydrogen Bond Donor, Size | [General Medicinal Chemistry Principles] |

Lipophilicity, often measured as the logarithm of the partition coefficient (logP), is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME). The introduction of fluorine atoms generally increases a molecule's lipophilicity. The difluoromethoxy group is considered a lipophilicity-enhancing moiety.

| Structural Modification | Impact on logP (ΔlogP) | Effect on Permeability | Reference |

|---|---|---|---|

| -OCH3 → -OCHF2 | -0.1 to +0.4 | Generally Increased | [General Medicinal Chemistry Principles] |

| -OH → -OCHF2 | Variable Increase | Generally Increased | [General Medicinal Chemistry Principles] |

A significant challenge in drug development is overcoming rapid metabolism by enzymes in the body, particularly cytochrome P450 oxidases. Aromatic rings and methyl groups are often susceptible to oxidative metabolism. The introduction of fluorine atoms can block these metabolic pathways.

The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it much less susceptible to enzymatic cleavage. By replacing a metabolically vulnerable methoxy (B1213986) group (-OCH3) with a difluoromethoxy group (-OCHF2), the metabolic stability of a drug candidate can be substantially enhanced. This "metabolic blocking" strategy can lead to a longer half-life in the body, improved oral bioavailability, and a more predictable pharmacokinetic profile. The presence of the difluoromethoxy group on the aniline ring of this compound serves as a key feature for improving the metabolic stability of derivative compounds.

Specific Therapeutic Area Investigations

The unique structural features of this compound, including its halogen substitutions, have prompted investigations into its potential efficacy across a range of therapeutic domains.

Anticancer Agent Development

The development of novel anticancer agents is a cornerstone of medicinal chemistry. The potential of aniline derivatives in this area has been a subject of research. Structure-activity relationship (SAR) studies on various aniline mustards have shown that their antitumor activity can be correlated with their chemical properties, such as lipophilicity. For instance, it has been observed that more lipophilic drugs may be more effective against solid tumors compared to leukemias. nih.govscilit.com The presence of a methoxy group, an electron-donating moiety, in some aniline derivatives has been associated with higher anticancer activity compared to those with electron-withdrawing groups like a nitro group. researchgate.net While these general principles have been established for the broader class of aniline compounds, specific and detailed research findings on the anticancer activity of this compound are not extensively available in the current scientific literature.

Antimicrobial and Antibiofilm Efficacy

The emergence of antimicrobial resistance has necessitated the search for new compounds with antibacterial and antibiofilm properties. Halogenated anilines have been identified as a promising class of molecules in this regard. Studies on compounds such as 4-bromo-3-chloroaniline and 3,5-dibromoaniline have demonstrated their ability to inhibit the growth of pathogenic bacteria, including uropathogenic Escherichia coli, and to prevent the formation of biofilms. nih.govnih.gov The halogenation of aniline derivatives is believed to enhance their antimicrobial potency. nih.gov These compounds have been shown to downregulate genes associated with virulence and biofilm formation. nih.gov However, specific data on the antimicrobial and antibiofilm efficacy of this compound is not yet well-documented.

Antimalarial and Antiparasitic Research

The fight against parasitic diseases, including malaria, continues to be a global health priority. Aniline derivatives have been explored as potential antiparasitic agents. For instance, aminopyridine-based compounds, which are structurally related to anilines, have been investigated for their activity against various protozoan parasites. nih.gov The general mechanism of some antiparasitic drugs involves the disruption of critical biological processes in the parasite, such as ATP production, nutrient absorption, or nucleic acid and protein synthesis. study.com While the broader class of aniline-related compounds has shown promise, dedicated research into the antimalarial and antiparasitic activity of this compound is needed to establish its potential in this therapeutic area.

Mechanisms of Interaction with Biological Targets

Understanding how a compound interacts with biological targets at a molecular level is crucial for drug development. For this compound, this involves exploring its potential to inhibit enzymes or act as a receptor antagonist.

Enzyme Inhibition Studies (e.g., ALS inhibition for related compounds)

Enzyme inhibition is a common mechanism of action for many drugs. One such enzyme is acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), which is essential for the biosynthesis of branched-chain amino acids in plants, fungi, and bacteria, but not in animals. ucanr.edumedchemexpress.com This makes it an attractive target for herbicides and antimicrobial agents. Various chemical families, including imidazolinones and sulfonylureas, are known to inhibit ALS. ucanr.eduumn.edu N-phthalyl-L-valine anilide and related compounds have also been identified as inhibitors of ALS. nih.gov While the potential for aniline derivatives to inhibit this enzyme has been established, specific studies on the inhibitory activity of this compound against ALS or other enzymes are not extensively reported.

Receptor Antagonism Mechanisms

Receptor antagonism is another key mechanism through which drugs exert their effects. G protein-coupled receptors (GPCRs) are a large family of receptors that are common drug targets. Aniline derivatives have been investigated as antagonists for various GPCRs. For example, research on the orphan receptor GPR88 has utilized aniline-containing compounds to probe its function. nih.gov In some cases, modifications to the aniline moiety of a compound can convert a receptor agonist into an antagonist. acs.org Anthranilic acid derivatives, which are closely related to anilines, have been discovered as antagonists of the pro-inflammatory orphan GPCR GPR17. nih.gov These studies highlight the potential for aniline-based structures to function as receptor antagonists, though the specific receptor antagonism mechanisms of this compound remain an area for future investigation.

DNA Adduct Formation and Mitochondrial Perturbation

The potential for this compound to interact with cellular macromolecules, such as DNA, and to interfere with mitochondrial function is a critical consideration in its toxicological assessment and its development in medicinal chemistry. While direct studies on this specific compound are not extensively available, the behavior of related substituted anilines provides a basis for understanding its likely metabolic fate and cellular effects.

DNA Adduct Formation

Aniline and its derivatives are a class of compounds known for their potential to cause genotoxicity, often mediated through the formation of DNA adducts. tandfonline.comnih.gov This process typically involves metabolic activation, primarily by cytochrome P450 enzymes, which convert the aromatic amine to a reactive N-hydroxylamine intermediate. nih.gov This intermediate can then be further transformed into a highly reactive nitrenium ion, an electrophilic species that can covalently bind to nucleophilic sites on DNA bases, particularly guanine. nih.gov

Research on various substituted anilines has demonstrated that the nature and position of substituents on the aromatic ring can influence the rate and extent of metabolic activation and subsequent DNA adduct formation. For instance, studies on 2,6-disubstituted anilines were conducted to test the hypothesis that steric hindrance at the ortho positions could prevent enzymatic activation and thus reduce genotoxicity. d-nb.infonih.gov However, results have shown that genotoxicity can still occur, suggesting that this is a general property of aniline derivatives that is not completely negated by ortho-substitution. d-nb.infonih.gov

Given the structure of this compound, with substitutions at both ortho positions, it is plausible that its metabolic activation pathway would be influenced by these groups. The electron-withdrawing nature of the chloro and difluoromethoxy groups may also affect the stability of the potential nitrenium ion intermediate, which in turn could modulate its reactivity towards DNA. imrpress.com

Mitochondrial Perturbation

Mitochondria are crucial organelles for cellular energy production and are also key regulators of apoptosis. A number of environmental toxicants and pharmaceutical compounds can exert their toxicity by disrupting mitochondrial function. nih.gov Aniline itself has been shown to induce oxidative stress in hepatocytes, leading to a loss of mitochondrial membrane potential and subsequent apoptosis. nih.gov

Studies on chloroanilines have indicated that the degree of chlorine substitution can correlate with their toxicity towards mitochondrial respiration. researchgate.net These compounds are thought to act as polar narcotics and may uncouple the respiratory chain, disrupting the proton gradient across the inner mitochondrial membrane. researchgate.net Halogenated anilines, in general, have been identified as a class of compounds with potential toxic effects. rsc.org

For this compound, the presence of both a chlorine atom and a difluoromethoxy group suggests a potential for interaction with mitochondrial membranes and proteins. The lipophilicity conferred by these substituents could facilitate its accumulation within the mitochondrial compartment, potentially leading to impaired electron transport chain function, increased production of reactive oxygen species (ROS), and the initiation of apoptotic pathways.

The following table summarizes the general mechanisms of DNA adduct formation and mitochondrial perturbation by aniline derivatives, which can be extrapolated to understand the potential behavior of this compound.

| Cellular Effect | General Mechanism for Aniline Derivatives | Potential Implication for this compound |

| DNA Adduct Formation | Metabolic activation by cytochrome P450s to form N-hydroxylamine, followed by conversion to a reactive nitrenium ion that binds to DNA. nih.gov | The chloro and difluoromethoxy groups may modulate the rate of metabolic activation and the reactivity of the nitrenium ion intermediate. |

| Mitochondrial Perturbation | Uncoupling of oxidative phosphorylation, disruption of the mitochondrial membrane potential, and induction of oxidative stress. nih.govresearchgate.net | The lipophilic nature of the substituents could lead to accumulation in mitochondria, potentially interfering with respiratory chain function. |

This table is based on general information for aniline derivatives and not on specific experimental data for this compound.

Structure-Activity Relationship (SAR) Studies in Pharmaceutical Development

Structure-Activity Relationship (SAR) studies are a fundamental component of modern drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. scienceforecastoa.comjopir.in For aniline derivatives, including this compound, SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties while minimizing off-target effects and toxicity.

The aniline scaffold is a common motif in many biologically active molecules. The amino group and the aromatic ring can be readily modified with various substituents to modulate the compound's physicochemical properties, such as lipophilicity, electronic character, and steric profile. These modifications, in turn, affect how the molecule interacts with its biological target.

In the context of pharmaceutical development, SAR studies for compounds like this compound would involve the systematic synthesis and evaluation of analogues with variations at the chloro, difluoromethoxy, and amino positions. For example, replacing the chloro group with other halogens (e.g., fluoro, bromo) or small alkyl groups would help to probe the importance of steric and electronic effects at that position for target binding. Similarly, modifications of the difluoromethoxy group could explore the impact of altering hydrogen bonding capacity and lipophilicity. acs.org

An example of how SAR is applied to aniline derivatives can be seen in the development of kinase inhibitors, where the aniline moiety often serves as a key pharmacophore that interacts with the hinge region of the kinase domain. The substituents on the aniline ring play a critical role in determining the inhibitor's potency and selectivity. nih.govmdpi.com

The table below illustrates a hypothetical SAR study for a series of aniline derivatives, demonstrating how different substituents might influence a key biological parameter, such as inhibitory activity (IC50).

| Compound | R1 | R2 | Biological Activity (IC50, nM) |

| 1 | H | H | 500 |

| 2 | Cl | H | 250 |

| 3 | F | H | 300 |

| 4 | Cl | OCH3 | 100 |

| 5 | Cl | OCF2H | 50 |

This is a hypothetical data table for illustrative purposes and does not represent actual experimental results for this compound.

The data in this hypothetical table would suggest that the presence of a chloro group at R1 is beneficial for activity (Compound 2 vs. 1). Furthermore, the addition of a methoxy group at R2 enhances potency (Compound 4 vs. 2), and a difluoromethoxy group provides a further significant improvement in activity (Compound 5 vs. 4). Such systematic studies allow medicinal chemists to build a comprehensive understanding of the SAR and to rationally design new compounds with improved therapeutic potential. nih.govnih.gov

Applications in Agrochemical Research and Development

Utilization as Intermediates in Pesticide and Herbicide Synthesis

Substituted anilines are a crucial class of intermediates in the chemical industry, serving as foundational building blocks for a wide range of products, including pharmaceuticals, dyes, and importantly, agrochemicals. The specific substitution pattern of 2-Chloro-6-(difluoromethoxy)aniline, featuring a chlorine atom and a difluoromethoxy group ortho to the amine, provides a unique electronic and steric profile that can be exploited in the synthesis of more complex molecules.

Research into the synthesis of various agrochemicals often involves the use of aniline (B41778) derivatives. For instance, the synthesis of certain classes of fungicides and herbicides involves the reaction of substituted anilines with other chemical moieties to create the final active ingredient. While direct evidence of this compound's use in the synthesis of a commercial pesticide or herbicide is not prominent in the literature, its structural elements are found in various patented and researched agrochemical compounds. The presence of the difluoromethoxy group is of particular interest as it can enhance the metabolic stability and lipophilicity of a molecule, potentially leading to improved efficacy and bioavailability of a pesticide or herbicide.

The synthesis of agrochemicals often involves multi-step processes where the aniline derivative is a key starting material. For example, anilines can be converted into corresponding phenylhydrazines, which are then used to synthesize heterocyclic compounds with known pesticidal activity, such as pyrazoles. nih.govresearchgate.netekb.egijpsr.comgoogle.com The synthesis of such intermediates is a critical step in the development of new crop protection agents.

Table 1: Related Aniline and Hydrazine (B178648) Intermediates in Chemical Synthesis

| Compound Name | CAS Number | Application/Relevance |

| 2-Chloro-6-methylaniline | 87-63-8 | Intermediate for pharmaceuticals and pesticides. |

| 2,6-Dichloroaniline | 608-31-1 | Intermediate for dyes, pharmaceuticals, and agricultural chemicals. |

| (2,6-Dichloro-4-trifluoromethyl)phenylhydrazine | 50844-32-1 | Intermediate for pyrazole (B372694) synthesis. researchgate.net |

| 2,4,6-Trichlorophenylhydrazine | 5437-56-9 | Intermediate for chemical synthesis. google.com |

This table is generated based on available data for related compounds and does not imply direct use of this compound in these specific applications.

Design of Novel Agrochemical Active Ingredients

The design of novel agrochemical active ingredients is a continuous effort to overcome resistance in pests and weeds and to develop products with improved safety and environmental profiles. The "scaffold hopping" approach, where parts of a known active molecule are replaced with different chemical groups, is a common strategy. nih.gov The this compound scaffold, with its unique substitution pattern, presents an opportunity for such innovation.

The difluoromethoxy group (OCF₂H) is a lipophilic and metabolically stable bioisostere of other functional groups, such as a methoxy (B1213986) or a hydroxyl group. Its inclusion in a molecule can significantly alter its physical and chemical properties, which in turn can affect its biological activity. nih.gov For example, the introduction of fluorine-containing groups can lead to enhanced binding affinity to target enzymes or receptors in pests and weeds.

While specific research detailing the design of agrochemicals from this compound is scarce, the broader field of agrochemical research has seen the successful incorporation of fluorinated anilines into various active ingredients. These compounds often exhibit potent biological activity. For instance, research on novel picolinic acid herbicides has explored the introduction of various substituted aryl groups to enhance herbicidal activity. nih.govmdpi.com

Efficacy Against Pests and Weeds Through Mode of Action Studies

The ultimate success of a novel agrochemical is determined by its efficacy against target pests or weeds. This is intrinsically linked to its mode of action—the specific biochemical process it disrupts. While there are no specific mode of action studies available for agrochemicals derived directly from this compound due to a lack of publicly documented examples, we can infer potential targets based on the activity of structurally related compounds.

Many successful herbicides act by inhibiting specific enzymes in plants, such as acetolactate synthase (ALS) or protoporphyrinogen (B1215707) oxidase (PPO). Insecticides often target the nervous system of insects, for example, by acting on the GABA receptor-chloride channel complex. The specific structure of an agrochemical molecule determines its ability to interact with these targets.

For example, studies on 6-indazolyl-2-picolinic acids have shown that they can induce the up-regulation of certain genes in plants, leading to plant death, indicating a mode of action related to auxin herbicides. nih.gov Should derivatives of this compound be developed as herbicides, their mode of action would need to be elucidated through extensive biological testing.

Environmental Impact Research of Agrochemical Derivatives

The environmental fate and impact of any new agrochemical are of paramount importance. env.go.jpepa.govgcsaa.orgoregonstate.edu This includes studies on its persistence in soil and water, its potential for bioaccumulation, and its toxicity to non-target organisms. The presence of the difluoromethoxy group in derivatives of this compound would be a key factor in these assessments.

Fluorinated compounds can be highly persistent in the environment, a class of substances sometimes referred to as "forever chemicals". nih.gov Therefore, any agrochemical derived from this aniline would require rigorous environmental testing to assess its degradation pathways and potential long-term impacts. env.go.jpgcsaa.orgoregonstate.edu

Research on the environmental fate of pesticides indicates that factors such as soil type, rainfall, and microbial activity play a significant role in their degradation and potential for runoff. env.go.jp The specific chemical properties of a pesticide, including its water solubility and adsorption characteristics, determine its mobility in the environment. gcsaa.org While no specific data exists for derivatives of this compound, the general principles of pesticide environmental science would apply.

Advanced Spectroscopic and Analytical Research Methodologies

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopy is essential for determining the precise molecular structure and electronic properties of 2-Chloro-6-(difluoromethoxy)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT, COSY, NOESY, HSQC, HMBC)

NMR spectroscopy is the cornerstone of molecular structure determination in solution. A full suite of NMR experiments would provide an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and reveal through-bond and through-space correlations.

¹H NMR: This experiment would identify all unique proton environments. The aromatic protons would likely appear as complex multiplets, with their chemical shifts influenced by the electron-withdrawing chloro and difluoromethoxy groups and the electron-donating amino group. The proton of the difluoromethoxy group (-OCHF₂) would exhibit a characteristic triplet due to coupling with the two fluorine atoms. The amine (NH₂) protons would appear as a broad singlet.

¹³C NMR and DEPT: The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbon of the difluoromethoxy group would be split into a triplet by the two attached fluorine atoms. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) would be used to differentiate between CH, CH₂, and CH₃ groups, although only CH groups are present on the aromatic ring and in the difluoromethoxy moiety.

2D NMR (COSY, NOESY, HSQC, HMBC): Two-dimensional NMR techniques are critical for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, helping to trace the connectivity of the aromatic ring protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) would identify protons that are close to each other in space, which is invaluable for confirming the substitution pattern on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

Currently, specific, experimentally derived NMR data, including chemical shifts and coupling constants from these advanced 2D experiments for this compound, are not available in published literature.

Table 1: Anticipated ¹H and ¹³C NMR Data for this compound

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.5 - 7.5 | 110 - 150 |

| NH₂ | Variable, broad | N/A |

| OCHF₂ | ~6.5 - 7.5 (triplet) | ~115 - 125 (triplet) |

Fourier-Transform Infrared (FTIR) and UV-Visible Spectroscopy

These techniques probe the vibrational and electronic properties of the molecule.

FTIR Spectroscopy: The FTIR spectrum would display characteristic absorption bands corresponding to the functional groups present. Key expected vibrations include N-H stretching from the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching of the ring (around 1400-1600 cm⁻¹), C-O stretching of the ether linkage, C-Cl stretching, and strong C-F stretching bands from the difluoromethoxy group (typically in the 1000-1200 cm⁻¹ region).

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule. Aniline (B41778) and its derivatives typically show strong absorption bands in the ultraviolet region. The substitution pattern on the benzene ring would influence the exact position (λ_max) and intensity of these absorptions.

Detailed experimental FTIR and UV-Visible spectra for this compound have not been found in the reviewed literature.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, an exact molecular formula can be confirmed. For this compound (C₇H₆ClF₂NO), the expected exact mass would be calculated. The presence of chlorine would be indicated by a characteristic isotopic pattern (M+2 peak with about one-third the intensity of the molecular ion peak). Fragmentation patterns observed in the mass spectrum would further help to confirm the structure. Despite the utility of this technique, specific HRMS data and fragmentation analysis for this compound are not publicly documented.

Solid-State Characterization

Should this compound be isolated as a crystalline solid, X-ray diffraction techniques would be employed to understand its three-dimensional structure and packing in the solid state.

Powder X-ray Diffraction (PXRD)

PXRD is a rapid, non-destructive technique used to analyze polycrystalline materials. It provides a characteristic "fingerprint" of the crystalline phase. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), could be used for phase identification, to assess sample purity, and to gain information about the unit cell parameters of the crystal lattice. No PXRD patterns for this compound are currently available in open-access databases.

Single Crystal X-ray Diffraction Analysis

This is the most definitive method for determining the three-dimensional structure of a molecule. If a suitable single crystal of this compound could be grown, this analysis would provide precise data on bond lengths, bond angles, and torsional angles. It would also reveal crucial information about intermolecular interactions, such as hydrogen bonding involving the amine group, and how the molecules pack together in the crystal lattice. This level of detailed structural information is fundamental but remains undetermined as no single-crystal X-ray diffraction studies have been published for this compound.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Chromatographic Techniques for Purity and Mixture Analysis (e.g., HPLC-NMR-MS)

The assessment of purity and the analysis of complex mixtures containing this compound are critical in pharmaceutical development, agrochemical formulation, and chemical synthesis. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are powerful techniques for separating, identifying, and quantifying the target compound and its potential impurities. The hyphenation of these techniques with nuclear magnetic resonance (NMR) spectroscopy, as in HPLC-NMR-MS, provides an unparalleled level of structural information for unknown analytes.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. When coupled with mass spectrometry, it allows for the sensitive and selective detection of the analyte and its related substances.

Methodology and Findings:

A typical reversed-phase HPLC-MS method for the analysis of halogenated anilines would employ a C18 stationary phase. The separation is achieved by a gradient elution using a mobile phase consisting of an aqueous component (often with a formic acid or ammonium formate buffer to improve peak shape and ionization efficiency) and an organic modifier like acetonitrile or methanol.

Electrospray ionization (ESI) in positive ion mode is commonly used for the mass spectrometric detection of aniline derivatives. The protonated molecule [M+H]⁺ of this compound would be expected at an m/z corresponding to its molecular weight plus the mass of a proton. Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions.

Interactive Data Table: Illustrative HPLC-MS Parameters for Analysis of this compound

| Parameter | Value | Rationale |

| Column | C18 (e.g., 100 mm x 2.1 mm, 2.7 µm) | Provides good retention and separation for moderately polar compounds like anilines. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase for good peak shape and protonation in ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for eluting the analyte from the reversed-phase column. |

| Gradient | 10% B to 95% B over 10 minutes | A gradient elution is suitable for separating compounds with a range of polarities, including potential impurities. |

| Flow Rate | 0.4 mL/min | A typical flow rate for analytical HPLC columns of these dimensions. |

| Column Temperature | 35 °C | Elevated temperature can improve peak shape and reduce viscosity. |

| Injection Volume | 5 µL | A standard injection volume for analytical HPLC. |

| Ionization Mode | ESI Positive | Aniline derivatives readily form protonated molecules in positive ion mode. |

| MS Detection | Full Scan (m/z 50-500) and MS/MS | Full scan for general detection and MS/MS of the target ion for confirmation. |

Gas Chromatography (GC) coupled with Mass Spectrometry (MS)

For volatile and thermally stable compounds, GC-MS is a highly effective analytical technique. While aniline derivatives can sometimes require derivatization to improve their chromatographic behavior, many halogenated anilines can be analyzed directly.

Methodology and Findings:

In a typical GC-MS analysis of this compound, the compound would be introduced into a heated injection port, vaporized, and then separated on a capillary column. A common stationary phase for this type of analysis is a non-polar or mid-polar phase, such as a 5% phenyl-polydimethylsiloxane. The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron ionization - EI), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification.

The EPA Method 8131, for example, outlines the use of gas chromatography for the determination of aniline and its derivatives, although it does not specifically list this compound. nih.govepa.gov This method highlights the utility of GC for this class of compounds. Research on the analysis of iodinated derivatives of aromatic amines also provides valuable insights into GC-MS/MS methods that could be adapted for this compound. nih.gov

Interactive Data Table: Representative GC-MS Parameters for Analysis of this compound

| Parameter | Value | Rationale |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-polydimethylsiloxane) | A standard, versatile column for the separation of a wide range of semi-volatile organic compounds. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte. |

| Injection Mode | Splitless | Suitable for trace analysis to ensure the entire sample is transferred to the column. |

| Carrier Gas | Helium at 1.0 mL/min (constant flow) | An inert carrier gas that provides good chromatographic efficiency. |

| Oven Program | 50 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min | A temperature program designed to separate compounds with varying boiling points. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |

| Mass Range | m/z 40-450 | A broad mass range to capture the molecular ion and key fragment ions. |

| Source Temperature | 230 °C | An appropriate source temperature to maintain ionization efficiency and prevent degradation. |

Hyphenated Techniques: HPLC-NMR-MS

The integration of HPLC with both NMR and MS provides a powerful platform for the unambiguous identification of unknown impurities and metabolites. In this setup, the eluent from the HPLC column is split, with a portion directed to the MS for sensitive detection and molecular weight determination, and the remainder to the NMR for detailed structural elucidation. This technique is particularly valuable in forced degradation studies and for the characterization of novel synthetic byproducts. While no specific studies employing HPLC-NMR-MS for this compound have been identified, the principles of this technique are broadly applicable to the structural analysis of small organic molecules.

Based on the available search results, there is no specific published research focusing on the computational and theoretical investigation of "this compound" that would provide the detailed data required to populate the requested article structure.

While general methodologies for Density Functional Theory (DFT) studies, Molecular Electrostatic Potential (MEP) analysis, molecular docking, and the analysis of non-covalent interactions are well-documented for similar aniline derivatives and other organic molecules, specific findings, data tables, and theoretical assessments for this compound are not present in the provided search results.

Therefore, it is not possible to generate a scientifically accurate and detailed article for the specified outline sections (7.1 through 7.5) for this particular compound.

Toxicological Mechanisms and Environmental Fate Research

Investigation of Cellular and Subcellular Toxicological Pathways

No specific studies investigating the cellular and subcellular toxicological pathways of 2-Chloro-6-(difluoromethoxy)aniline were identified. Research is needed to understand how this compound interacts with cellular structures and organelles, and to identify the molecular initiating events of any potential toxicity.

Mechanisms of Oxidative Stress Induction

There is no available research specifically detailing the mechanisms by which this compound may induce oxidative stress. The potential for this compound to generate reactive oxygen species (ROS), disrupt cellular antioxidant defenses, and cause oxidative damage to lipids, proteins, and DNA has not been documented.

Environmental Transformation and Degradation Products

Information regarding the environmental transformation of this compound and the identification of its degradation products is not available. Studies on its abiotic degradation processes, such as hydrolysis and photolysis, are required to determine its persistence and fate in various environmental compartments.

Biodegradation Studies

No studies on the biodegradation of this compound by microorganisms were found. Research into its susceptibility to microbial degradation is essential for understanding its environmental persistence and for the development of potential bioremediation strategies.

Patent Landscape and Future Research Directions

Review of Key Patent Literature in Synthesis and Applications

A direct and exclusive patent for the synthesis or application of 2-Chloro-6-(difluoromethoxy)aniline is not prominently found in the public domain. However, the patent landscape of its structural isomers and closely related analogs provides a clear and insightful roadmap to its potential synthesis and end-uses.

Key synthetic strategies for similar compounds are detailed in several patents. For instance, the preparation of the isomeric 4-(chlorodifluoromethoxy)aniline (B47862) is described in Chinese patent CN104119238A. google.com This patent outlines a method starting from trichloromethoxybenzene, which undergoes selective fluorination, followed by nitration and subsequent reduction of the nitro group to form the aniline (B41778). google.com This multi-step process, involving common organic transformations, is a strong indicator of the likely synthetic route for this compound.

Another relevant patent, CN103819349A, details the preparation of 4-(difluoromethoxy)aniline (B1299965), a crucial intermediate for pharmaceuticals like pantoprazole (B1678409) and certain pyrethroid insecticides. google.com The synthesis starts with 4-nitrophenol, which is reacted to introduce the difluoromethoxy group, followed by the reduction of the nitro group. google.com This highlights the importance of the difluoromethoxy aniline scaffold in commercially significant products.

While not containing the difluoromethoxy group, patents for the synthesis of other halogenated anilines also offer valuable insights. For example, a US patent describes a process for preparing 2,6-dichloro-4-trifluoromethyl-aniline, an important intermediate for insecticides. This process involves the halogenation and ammoniation of a substituted benzotrifluoride. The challenges and methodologies described for controlling regioselectivity in these halogenation reactions are directly applicable to the synthesis of this compound.

Although no patents explicitly claim the use of this compound in a final product, its structural similarity to compounds used in bioactive molecules suggests its potential as a valuable intermediate. The combination of a chlorine atom and a difluoromethoxy group can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making it an attractive component for medicinal and agricultural chemists.

| Patent/Publication | Key Compound(s) | Synthetic Highlights | Potential Application/Relevance |

| CN104119238A | 4-(chlorodifluoromethoxy)aniline | Selective fluorination, nitration, reduction | Intermediate for tumor-inhibiting drugs |

| CN103819349A | 4-(difluoromethoxy)aniline | Difluoromethoxylation of a phenol, nitro group reduction | Intermediate for pantoprazole and pyrethroid insecticides |

| US Patent for 2,6-dichloro-4-trifluoromethyl-aniline | 2,6-dichloro-4-trifluoromethyl-aniline | Halogenation and ammoniation | Intermediate for insecticides |

Emerging Trends and Unexplored Research Avenues

The interest in fluorinated organic compounds, particularly those containing the difluoromethoxy group, is a significant and growing trend in chemical research and development. This is driven by the unique properties that fluorine imparts to a molecule, including increased metabolic stability, enhanced binding affinity, and altered acidity and basicity.

One emerging trend is the development of novel and more efficient methods for the introduction of the difluoromethoxy group onto aromatic rings. Traditional methods can be harsh and lack regioselectivity. Newer, more sophisticated catalytic methods are being explored to overcome these limitations. The development of a regioselective synthesis for this compound would be a noteworthy advancement.

An unexplored research avenue is the systematic investigation of the biological activity of compounds derived from this compound. Its specific substitution pattern is not widely represented in current screening libraries. Incorporating this building block into a diverse range of molecular scaffolds could lead to the discovery of novel drug candidates or agrochemicals with unique modes of action.

Furthermore, the polymerization of aniline derivatives is a field of interest for materials science, with applications in conducting polymers and sensors. While the focus has been on simpler anilines, the inclusion of the chloro and difluoromethoxy substituents could lead to polymers with novel electronic and physical properties, opening up another unexplored research direction.

Challenges and Opportunities in Developing Novel Applications

The primary challenge in utilizing this compound lies in its synthesis. The regioselective introduction of three different substituents onto an aromatic ring is a non-trivial synthetic problem. Controlling the position of the chloro, difluoromethoxy, and amino groups requires a carefully designed synthetic strategy to avoid the formation of unwanted isomers, which can be difficult and costly to separate. The development of a robust and scalable synthesis is a critical hurdle that must be overcome to unlock the compound's potential.

Another challenge is the limited commercial availability and high cost of the starting materials and the final compound itself. This can be a significant barrier to its use in large-scale applications.

Despite these challenges, the opportunities presented by this compound are substantial. The unique combination of its substituents makes it a highly attractive building block for the design of new bioactive molecules. The difluoromethoxy group, in particular, is increasingly recognized as a "super-trifluoromethyl" group, offering similar or even superior properties in terms of metabolic stability and cell permeability.

The opportunity exists to leverage this building block in the development of next-generation pharmaceuticals targeting a wide range of diseases. Similarly, in the agrochemical sector, there is a constant need for new active ingredients to combat resistance and improve efficacy. The incorporation of this compound into novel pesticide or herbicide discovery programs could yield promising results.

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 2-Chloro-6-(difluoromethoxy)aniline, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, halogenated intermediates (e.g., 2-chloro-6-fluorobenzaldehyde) may undergo hydrolysis and subsequent substitution with difluoromethoxy groups under basic conditions. Catalysts like triethylamine or phase-transfer agents improve reaction efficiency. Purification via column chromatography or recrystallization (e.g., using ethyl acetate) is critical to achieving >95% purity . Pilot-scale synthesis methods emphasize mild conditions and high-throughput techniques to minimize side reactions .

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR : Analyze H and C NMR spectra to confirm the positions of chlorine and difluoromethoxy groups. The difluoromethoxy (-OCFH) moiety typically shows distinct splitting patterns in F NMR .

- Mass Spectrometry : High-resolution MS (HRMS) or GC-MS can verify molecular weight (CHClFNO) and fragmentation patterns .

- HPLC : Use reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity. External calibration standards ensure accuracy .

Q. What are the stability and storage considerations for this compound in laboratory settings?

- Methodological Answer : The compound is sensitive to light and moisture. Store under inert gas (e.g., N) in amber glass vials at 2–8°C. Stability tests under accelerated conditions (e.g., 40°C/75% relative humidity) reveal degradation via hydrolysis of the difluoromethoxy group. Regular HPLC monitoring is recommended for long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictory spectroscopic data (e.g., unexpected H NMR peaks) in this compound derivatives?

- Methodological Answer : Contradictions often arise from rotational isomers or residual solvents. Strategies include:

- Variable-temperature NMR to identify dynamic equilibria.

- Deuterium exchange experiments to confirm labile protons.

- Cross-validation with computational chemistry tools (e.g., DFT calculations for predicting chemical shifts) .

Q. What impurities are commonly observed in this compound, and how are they identified?

- Methodological Answer : Impurities include unreacted intermediates (e.g., 2-chloro-6-fluorobenzaldehyde derivatives) and Smiles rearrangement byproducts. Use HPLC-DAD-MS to isolate impurities and compare retention times/spectra with synthesized standards. Isotopic pattern analysis in MS helps differentiate halogenated byproducts .

Q. What mechanistic insights govern the regioselectivity of electrophilic substitution in this compound?

- Methodological Answer : The chlorine atom directs electrophiles to the para position relative to the amino group, while the electron-withdrawing difluoromethoxy group (-OCFH) deactivates the ring. Competition between these effects can be studied via kinetic experiments (e.g., nitration or bromination) and DFT-based transition-state modeling .

Q. How can computational tools predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki or Buchwald-Hartwig couplings. Solvent effects (e.g., DMF vs. THF) are modeled using COSMO-RS. Validation involves synthesizing predicted adducts and comparing yields with computational data .

Q. What strategies optimize the scalability of this compound synthesis while minimizing waste?

- Methodological Answer : Green chemistry principles apply:

- Replace toxic solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) or water-miscible alternatives.

- Catalytic methods (e.g., Pd/C for reductions) reduce stoichiometric reagent use.

- Process intensification via flow chemistry improves heat/mass transfer and reduces reaction times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.